LogP Lipophilicity Comparison: Dibutyl vs. Dimethyl and Diethyl Analogs
3-(Dibutylamino)-1-propanol exhibits a LogP of 2.27–2.44, indicating markedly higher lipophilicity compared to shorter-chain analogs 3-(Dimethylamino)-1-propanol (LogP –2.59 to –0.49) and 3-(Diethylamino)-1-propanol (estimated LogP ~1.5). This 3–5 order-of-magnitude increase in octanol-water partition coefficient directly correlates with enhanced partitioning into organic phases during biphasic reactions and extractions. [1]
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.44 (Sielc) or 2.27 (ChemSrc) |
| Comparator Or Baseline | 3-(Dimethylamino)-1-propanol LogP = –2.59 to –0.49; 3-(Diethylamino)-1-propanol LogP ~1.5 (estimated) |
| Quantified Difference | ΔLogP ≈ 3–5 units vs. dimethyl; ≈ 1 unit vs. diethyl |
| Conditions | Calculated values at 25°C |
Why This Matters
Higher LogP enables superior extraction efficiency in organic-aqueous workups and enhanced performance as a phase-transfer catalyst component, reducing solvent volume requirements and improving product recovery.
- [1] Sielc. 1-Propanol, 3-(dibutylamino)-. 2018-05-16. https://www.sielc.com/compound/1-propanol-3-dibutylamino View Source
